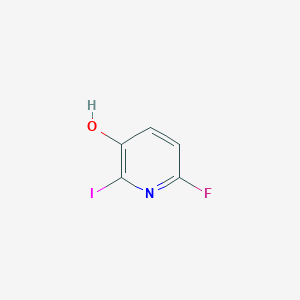

6-Fluoro-2-iodopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFTVSCBHZVKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598934 | |

| Record name | 6-Fluoro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214911-10-1 | |

| Record name | 6-Fluoro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-iodopyridin-3-ol is a strategically important, trifunctional heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic hydroxyl group, a versatile iodo substituent amenable to cross-coupling reactions, and a metabolically robust fluoro group on a pyridine scaffold makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in its effective utilization.

Introduction: A Trifunctional Building Block of Strategic Importance

The pyridine ring is a privileged scaffold, frequently found in biologically active molecules and approved pharmaceuticals.[1] The strategic functionalization of this core is a cornerstone of drug discovery. This compound (CAS: 214911-10-1) has emerged as a particularly powerful intermediate due to the orthogonal reactivity of its three key functional groups.

-

The Iodo Group: Positioned at the 2-position, the carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of carbon and heteroatom substituents.[2][3]

-

The Fluoro Group: Located at the 6-position, the fluorine atom often enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] It also modulates the pKa of the pyridine nitrogen and can influence binding interactions with biological targets through favorable electrostatic or hydrogen-bonding interactions.

-

The Hydroxyl Group: The phenol-like hydroxyl group at the 3-position provides a handle for etherification, esterification, or can act as a hydrogen bond donor in ligand-receptor interactions.

This combination of features makes this compound a valuable starting material for creating diverse chemical libraries and synthesizing targeted therapeutic agents, particularly in oncology and for neurological disorders.[4]

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties is critical for handling, reaction monitoring, and structural confirmation.

Physicochemical Properties

The compound is typically supplied as a white to off-white powder or crystalline solid.[5]

| Property | Value | Source |

| CAS Number | 214911-10-1 | [] |

| Molecular Formula | C₅H₃FINO | [5][] |

| Molecular Weight | 238.99 g/mol | |

| Appearance | White to off-white powder or crystals | [5] |

| Storage | 2-8°C, sealed in dry, dark place | [7] |

| Purity | Typically ≥98% | [5] |

| InChI Key | AKFTVSCBHZVKCM-UHFFFAOYSA-N |

Spectroscopic Data (Predicted & Reported)

While a comprehensive public dataset is not available, the expected NMR and MS signatures are key for characterization.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | Notes |

| ¹H NMR | ~7.0 - 7.5 | d, J ≈ 8-9 Hz | Proton on C4, coupled to C5 proton. |

| ~6.7 - 7.1 | dd, J ≈ 8-9, 2-3 Hz | Proton on C5, coupled to C4 proton and fluorine. | |

| ~5.0 - 6.0 | br s | Phenolic proton, exchangeable with D₂O. | |

| ¹³C NMR | ~155-160 (d) | d, ¹JCF ≈ 230-250 Hz | C6, large coupling constant characteristic of C-F bond. |

| ~140-145 (d) | d, ³JCF ≈ 10-15 Hz | C4, smaller coupling to fluorine. | |

| ~120-125 (d) | d, ²JCF ≈ 20-25 Hz | C5, two-bond coupling to fluorine. | |

| ~150-155 | s | C3, bearing the hydroxyl group. | |

| ~90-100 | s | C2, bearing the iodine, significantly shielded. | |

| MS (ESI+) | m/z 239.9 | [M+H]⁺ | Expected parent ion in positive ion mode. |

Note: NMR predictions are based on standard chemical shift values for substituted pyridines and established C-F coupling constants. Actual values may vary based on solvent and experimental conditions.

Synthesis and Purification

The synthesis of this compound typically starts from a more readily available precursor, 6-fluoropyridin-3-ol. The key transformation is the regioselective iodination at the C2 position.

Diagram: Synthetic Pathway

Caption: General synthetic route to the title compound.

Detailed Experimental Protocol: Regioselective Iodination

This protocol describes a representative method for the synthesis of this compound. The choice of an electrophilic iodinating agent is crucial for success.

Causality & Rationale:

-

Starting Material: 6-Fluoropyridin-3-ol is chosen as the precursor. The hydroxyl group is an activating, ortho-, para-director. The position ortho to the hydroxyl group (C2) is highly activated towards electrophilic aromatic substitution.

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective electrophilic iodine source that is easier to handle than molecular iodine and often gives cleaner reactions.[8]

-

Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that is suitable for dissolving the reactants and is generally inert under these conditions.

-

Temperature: The reaction is typically performed at room temperature to prevent over-reaction or decomposition.

Step-by-Step Methodology:

-

Preparation: To a solution of 6-fluoropyridin-3-ol (1.0 eq) in acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 eq) portion-wise over 10 minutes.

-

Reaction: Stir the resulting mixture at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (10% w/v) to quench any remaining iodine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Key Transformations

The utility of this compound stems from its capacity to undergo a variety of selective chemical transformations.

Diagram: Reactivity Map

Caption: Key reaction classes for the title compound.

Palladium-Catalyzed Cross-Coupling at C2

The C2-iodo bond is the primary site for building molecular complexity. This reactivity is foundational to its role as a building block.

Expert Insight: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly reactive in oxidative addition to Pd(0) catalysts. This often allows for milder reaction conditions and broader substrate scope compared to other aryl halides.

Example Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reagents: Add a suitable base, typically an aqueous solution of 2M sodium carbonate (3.0 eq).

-

Solvent: Add a solvent system, such as a 3:1 mixture of dioxane and water.

-

Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Workup & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

Reactions at the C3-Hydroxyl Group

The hydroxyl group can be readily alkylated or arylated under basic conditions.

Expert Insight: The choice of base is critical. A strong base like sodium hydride (NaH) is required for complete deprotonation to the alkoxide, which is a potent nucleophile for Williamson ether synthesis. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially with more reactive alkylating agents like benzyl bromide or methyl iodide.

Applications in Drug Discovery

While specific drugs containing this exact fragment may be proprietary, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents. The 6-fluoro-3-hydroxypyridine core is a known pharmacophore that can mimic or replace other heterocyclic systems to improve drug properties.[9] Its application as a key intermediate allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR).

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.[7] Recommended storage temperature is 2-8°C.

-

Safety Hazards: The compound is classified with GHS07 pictograms (Exclamation mark). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Buy 3-Fluoro-2-iodopyridine | 146141-04-0 [smolecule.com]

- 4. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]

- 5. 6-Fluoro-3-hydroxy-2-iodopyridine, CasNo.214911-10-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 7. 1803737-86-1|6-Fluoro-3-(fluoromethyl)-2-iodopyridine|BLD Pharm [bldpharm.com]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. Buy 5-Fluoro-6-iodopyridin-3-amine [smolecule.com]

An In-depth Technical Guide to the Structural Analysis of 6-Fluoro-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

6-Fluoro-2-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its unique trifunctionalized scaffold, featuring a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core, offers a rich platform for the synthesis of complex molecular architectures.[1] The strategic placement of these functionalities allows for selective chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive structural analysis of this compound, offering insights into its electronic properties, spectroscopic characteristics, and solid-state architecture. While experimentally determined data for this specific molecule is not widely available in the public domain, this paper will leverage established principles of analytical chemistry and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Physicochemical Properties

The foundational step in the structural analysis of any compound is a thorough understanding of its basic molecular and physical characteristics.

Core Structure and Tautomerism

This compound possesses the chemical formula C₅H₃FINO and a molecular weight of approximately 238.99 g/mol . The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged as follows: a fluorine atom at position 6, an iodine atom at position 2, and a hydroxyl group at position 3.

An important structural consideration for pyridin-3-ols is the potential for keto-enol tautomerism. The "ol" (or enol) form, this compound, can exist in equilibrium with its keto tautomer, 6-fluoro-2-iodo-1H-pyridin-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of the other ring substituents. For most hydroxypyridines, the hydroxy form is the predominant tautomer in solution.

Spectroscopic Characterization: A Predictive Approach

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. In the absence of published spectra for this compound, we can predict the salient features of its Nuclear Magnetic Resonance (NMR) and Mass Spectra based on known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the fluorine and iodine atoms, as well as the nitrogen atom in the ring. The signals will likely appear as doublets or doublets of doublets due to coupling with each other and with the ¹⁹F nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms. The carbon atom bonded to the iodine (C2) will likely be shifted upfield due to the heavy atom effect, while the carbon attached to the fluorine (C6) will show a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group (C3) will also have a characteristic chemical shift.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial tool for its characterization.[2] A single resonance is expected for the fluorine atom at the C6 position. The chemical shift of this signal will be indicative of its electronic environment.[3] Furthermore, the fluorine signal will likely exhibit coupling to the adjacent proton, providing further structural confirmation.[2]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-4 | 7.0 - 7.5 | d or dd | J(H4-H5), J(H4-F6) |

| H-5 | 6.5 - 7.0 | d or dd | J(H5-H4), J(H5-F6) |

| OH | Variable (broad) | s | - |

| ¹³C | |||

| C-2 | ~90 - 110 | s | - |

| C-3 | ~150 - 160 | s | - |

| C-4 | ~110 - 120 | d | J(C4-F6) |

| C-5 | ~105 - 115 | d | J(C5-F6) |

| C-6 | ~155 - 165 | d | ¹J(C6-F6) > 200 |

| ¹⁹F | |||

| F-6 | -70 to -120 (vs. CFCl₃) | m | J(F6-H5), J(F6-H4) |

Note: These are predicted values based on data for analogous compounds and are subject to variation based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Determine the chemical shifts of the carbon signals.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

-

Data Analysis:

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proposed structure.

-

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 239. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern. While iodine has only one stable isotope, its presence can often be inferred from fragmentation patterns involving the loss of an iodine radical.

Expected Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for pyridinol derivatives include the loss of CO, HCN, and the halogen substituents. The presence of the iodine atom may lead to a significant fragment at [M-I]⁺.

Experimental Protocol: Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis:

-

Identify the molecular ion peak and confirm its m/z value corresponds to the calculated molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic losses and support the proposed structure.

-

X-ray Crystallography: The Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics from studies on similar substituted pyridines.[4][5]

Expected Crystal Packing and Intermolecular Interactions: The crystal structure of this compound is likely to be stabilized by a network of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. Therefore, strong O-H···N or O-H···O hydrogen bonds are expected to be a dominant feature of the crystal packing.

Additionally, halogen bonding involving the iodine atom is a possibility. The iodine atom can act as a Lewis acidic center and interact with Lewis basic sites on adjacent molecules. Pi-stacking interactions between the aromatic pyridine rings may also contribute to the overall stability of the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of this compound.

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the collected diffraction data.

-

-

Data Analysis:

-

Analyze the bond lengths, bond angles, and torsion angles to confirm the molecular geometry.

-

Examine the crystal packing and identify all significant intermolecular interactions.

-

Visualization of Structural Analysis Workflow

The logical flow of a comprehensive structural analysis of this compound can be visualized as follows:

Caption: Workflow for the comprehensive structural analysis of this compound.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat.

Conclusion and Future Perspectives

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.[1] This guide has provided a comprehensive, albeit predictive, structural analysis of this molecule. The expected NMR and mass spectrometric data, along with the likely solid-state structure, provide a valuable framework for researchers working with this compound. The future acquisition and publication of experimental data for this compound will be invaluable in validating and refining the predictions made herein, and will undoubtedly facilitate its broader application in chemical synthesis.

References

- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 6-Fluoro-2-iodo-3-pyridinol in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-2-iodo-3-pyridinol

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other critical molecular interactions.[1][2][3] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are paramount in drug design.[2][4] 6-Fluoro-2-iodo-3-pyridinol is a prime example of a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of novel pharmaceuticals.

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] The hydroxyl group provides a crucial point for hydrogen bonding and can be a key pharmacophoric feature. Understanding the precise structure and electronic properties of this molecule is therefore essential for its effective application. This guide provides a comprehensive overview of the expected spectroscopic data for 6-fluoro-2-iodo-3-pyridinol and outlines the methodologies for its empirical characterization.

Molecular Structure and Expected Spectroscopic Features

The unique arrangement of substituents on the pyridine ring of 6-fluoro-2-iodo-3-pyridinol dictates its characteristic spectroscopic signature. The following sections detail the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, drawing upon data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 6-fluoro-2-iodo-3-pyridinol in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with both the adjacent H-5 proton and the fluorine atom at position 6.

-

H-5: This proton will likely also be a doublet of doublets, arising from coupling to H-4 and the fluorine atom.

The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating nature of the hydroxyl group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should reveal five signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached heteroatoms. The carbon bearing the iodine (C-2) is expected to be at a relatively low field, while the carbon attached to fluorine (C-6) will show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum will display a singlet, providing a clear indication of the single fluorine environment in the molecule.

| Predicted NMR Data for 6-Fluoro-2-iodo-3-pyridinol | |

| Nucleus | Predicted Chemical Shift (ppm) and Coupling |

| ¹H (H-4) | ~7.0-7.5 (dd) |

| ¹H (H-5) | ~6.8-7.2 (dd) |

| ¹³C (C-2) | ~90-100 |

| ¹³C (C-3) | ~150-160 |

| ¹³C (C-4) | ~120-130 |

| ¹³C (C-5) | ~110-120 |

| ¹³C (C-6) | ~155-165 (d, ¹JCF ≈ 230-250 Hz) |

| ¹⁹F | ~ -70 to -90 (s) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups within 6-fluoro-2-iodo-3-pyridinol. The spectrum is expected to be characterized by the following absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C=C and C=N Stretching: A series of sharp to medium bands between 1400 and 1600 cm⁻¹ will correspond to the aromatic pyridine ring vibrations.

-

C-F Stretch: A strong, sharp absorption band is anticipated in the 1200-1300 cm⁻¹ region, indicative of the carbon-fluorine bond.

-

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

| Predicted IR Absorption Bands for 6-Fluoro-2-iodo-3-pyridinol | |

| Functional Group | Predicted Wavenumber (cm⁻¹) and Intensity |

| O-H (hydroxyl) | 3200-3600 (Broad, Strong) |

| C-H (aromatic) | 3000-3100 (Weak to Medium) |

| C=C, C=N (aromatic ring) | 1400-1600 (Medium to Strong) |

| C-F (fluoro) | 1200-1300 (Strong) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of C₅H₃FINO. The presence of iodine will give a characteristic isotopic pattern.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of iodine, fluorine, or the hydroxyl group, leading to characteristic fragment ions.

| Predicted Mass Spectrometry Data for 6-Fluoro-2-iodo-3-pyridinol | |

| Analysis | Predicted m/z Value |

| Molecular Formula | C₅H₃FINO |

| Exact Mass | 238.9247 |

| Key Fragment Ions | [M-I]⁺, [M-H₂O]⁺, [M-HF]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-fluoro-2-iodo-3-pyridinol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of ~200 ppm, 128-256 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Protocol 2: IR Spectroscopic Analysis

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Collect 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Protocol 3: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (High-Resolution MS):

-

Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₅H₃FINO. Analyze the fragmentation pattern to support the proposed structure.

Visualization of Experimental Workflow and Molecular Structure

To facilitate a clear understanding of the analytical process and the molecular structure, the following diagrams are provided.

Caption: Workflow for the spectroscopic characterization of 6-fluoro-2-iodo-3-pyridinol.

Caption: Molecular structure of 6-fluoro-2-iodo-3-pyridinol.

Conclusion

While direct experimental data for 6-fluoro-2-iodo-3-pyridinol may not be readily available in public databases, a comprehensive spectroscopic characterization can be confidently predicted based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide provides researchers, scientists, and drug development professionals with a robust framework for the identification and structural elucidation of this important synthetic intermediate. The outlined protocols and expected data serve as a valuable resource for ensuring the quality and identity of 6-fluoro-2-iodo-3-pyridinol in research and development settings.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

1H NMR and 13C NMR of 6-Fluoro-2-iodopyridin-3-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Fluoro-2-iodopyridin-3-ol

Abstract

Introduction: The Structural Challenge

This compound presents a unique and instructive case for NMR analysis. The pyridine core, substituted with three distinct and electronically influential groups—a halogen of high electronegativity (Fluorine), a heavy halogen (Iodine), and a hydroxyl group—creates a complex electronic environment. Each substituent imparts a predictable yet interactive effect on the magnetic shielding of the ring's protons and carbons. Understanding these effects is paramount for accurate spectral assignment and, ultimately, for confirming the molecular structure.

This guide will first outline the theoretical underpinnings necessary to interpret the spectra, focusing on substituent effects and spin-spin coupling. Subsequently, we will present detailed predictions for both the ¹H and ¹³C NMR spectra. Finally, a robust experimental protocol for acquiring high-quality data is provided, along with recommendations for two-dimensional (2D) NMR experiments to validate the assignments.

Foundational Principles for Spectral Prediction

The predicted NMR spectra are based on the additive effects of each substituent on the pyridine ring. The foundational chemical shifts for pyridine are approximately δ 8.5 (Hα), 7.2 (Hβ), and 7.5 (Hγ) ppm in ¹H NMR, and δ 150 (Cα), 124 (Cβ), and 136 (Cγ) ppm in ¹³C NMR.[2][3] These values are then modified by the electronic contributions of the -F, -I, and -OH groups.

-

Fluorine (-F): As the most electronegative element, fluorine strongly deshields nearby nuclei, shifting their signals downfield. Its most significant impact is the introduction of spin-spin coupling to both protons and carbons (H-F and C-F coupling), which is invaluable for assignment.[4]

-

Iodine (-I): Iodine's effect is twofold. Its moderate electronegativity causes some deshielding.[5] More uniquely, the "heavy atom effect" can influence the chemical shifts of directly bonded and adjacent carbons. Due to its quadrupolar nature (spin > 1/2), the ¹²⁷I nucleus has a very fast relaxation time, meaning it does not typically induce observable spin-spin coupling with ¹H or ¹³C nuclei in high-resolution NMR.[6]

-

Hydroxyl (-OH): The oxygen atom is highly electronegative, causing a significant downfield shift for the carbon it is attached to (C-3). The hydroxyl proton itself is highly variable. Its chemical shift is sensitive to solvent, temperature, and concentration, and the signal is often broadened due to chemical exchange.[7][8] In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal tends to be sharper and shifted further downfield compared to a solvent like CDCl₃.[9]

Predicted ¹H NMR Spectrum Analysis

The structure of this compound contains three protons: two aromatic protons (at the C-4 and C-5 positions) and one hydroxyl proton.

-

H-5: This proton is ortho to the fluorine at C-6 and meta to the hydroxyl group. It is expected to be the most downfield of the two aromatic protons due to the strong deshielding effect of the adjacent fluorine. It will be split by the neighboring H-4 proton (³JHH, typical aromatic coupling) and by the fluorine at C-6 (³JHF, a three-bond coupling). The resulting multiplicity will be a doublet of doublets (dd).

-

H-4: This proton is meta to both the fluorine and the iodine and ortho to the hydroxyl group. It will be split by the H-5 proton (³JHH) and by the fluorine at C-6 (⁴JHF, a four-bond coupling, which is typically smaller than ³JHF).[10] This will also likely appear as a doublet of doublets (dd), though the smaller four-bond fluorine coupling may be less resolved.

-

OH Proton: The phenolic proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on the experimental conditions. In DMSO-d₆, it could appear anywhere from δ 9-11 ppm. A simple "D₂O shake" experiment, where a drop of deuterium oxide is added to the NMR tube, would cause this proton to exchange with deuterium, leading to the disappearance of the signal and confirming its identity.[8]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-5 | 7.8 – 8.2 | dd | ³J(H,H) ≈ 8-9 Hz; ³J(H,F) ≈ 6-8 Hz | ortho to highly electronegative F, resulting in a downfield shift. Coupled to H-4 and F-6. |

| H-4 | 7.2 – 7.5 | dd | ³J(H,H) ≈ 8-9 Hz; ⁴J(H,F) ≈ 2-4 Hz | Influenced by three substituents. Coupled to H-5 and F-6 (long-range). |

| 3-OH | 9.0 – 11.0 | br s | N/A | Phenolic proton in a hydrogen-bonding solvent. Signal is broad and exchangeable. |

Predicted ¹³C NMR Spectrum Analysis

The molecule has five distinct aromatic carbon signals. The analysis is dominated by the direct effects of the substituents and, crucially, by C-F coupling. Broadband proton decoupling is assumed, so all C-H couplings are removed, but C-F couplings remain.

-

C-2 & C-6: These carbons are bonded to iodine and fluorine, respectively. Their chemical shifts will be heavily influenced by these direct attachments. C-6 will appear as a doublet with a very large one-bond coupling constant (¹JCF).[10] C-2, attached to iodine, will also be significantly shifted.

-

C-3: This carbon is bonded to the electronegative oxygen atom of the hydroxyl group, which will cause a strong deshielding (downfield) effect.[11] It will also exhibit a three-bond coupling to the fluorine (³JCF).

-

C-4 & C-5: These are the only two carbons bonded to hydrogen. Their relative shifts can be predicted based on their proximity to the electron-withdrawing groups. C-5 is adjacent to the fluorine-bearing carbon and will be more deshielded than C-4. Both will show coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (from C-F) | Predicted Coupling Constant (J, Hz) | Rationale |

| C-6 | 158 – 164 | d | ¹J(C,F) ≈ 230-260 Hz | Directly bonded to F, large downfield shift and very large one-bond coupling. |

| C-3 | 150 – 156 | d | ³J(C,F) ≈ 3-7 Hz | Directly bonded to O, strong deshielding effect. Small three-bond coupling to F. |

| C-5 | 125 – 132 | d | ²J(C,F) ≈ 20-25 Hz | ortho to C-F bond, resulting in a significant two-bond coupling. |

| C-4 | 118 – 124 | d | ³J(C,F) ≈ 3-5 Hz | meta to C-F bond, smaller three-bond coupling. |

| C-2 | 95 – 105 | d | ²J(C,F) ≈ 2-5 Hz | Directly bonded to I. The heavy atom effect often induces an upfield shift. Small two-bond coupling to F. |

Experimental Protocols and Workflow

Acquiring high-quality, unambiguous spectra requires careful experimental design.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Use approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is recommended to resolve the hydroxyl proton and ensure solubility.

-

Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.

-

Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 16 (adjust for concentration).

-

Temperature: 298 K.

-

-

¹³C{¹H} NMR (Proton Decoupled):

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30).

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 (or more, as ¹³C is less sensitive).

-

Temperature: 298 K.

-

-

2D NMR (for Confirmation):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks (e.g., confirm the H-4 to H-5 correlation).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (H-4 to C-4; H-5 to C-5).

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) H-C correlations, which are critical for assigning quaternary carbons and confirming the overall connectivity. For example, observing a correlation from H-5 to C-6 and C-3 would be definitive.

-

Visualization of Workflow and Molecular Interactions

Caption: Standard workflow for NMR-based structural elucidation.

Caption: Key proton spin-spin couplings in this compound.

Conclusion

While a definitive experimental spectrum is the ultimate arbiter of structure, a predictive analysis based on established principles provides a powerful framework for what to expect. The ¹H and ¹³C NMR spectra of this compound are predicted to be highly informative, with every signal's chemical shift and multiplicity offering a piece of the structural puzzle. The presence of fluorine is particularly advantageous, as the characteristic H-F and C-F coupling patterns serve as powerful constraints for unambiguous assignment. By following the detailed experimental protocol and employing 2D correlation techniques, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.

References

- 1. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]

- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 3. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-Fluoro-2-iodopyridin-3-ol for Advanced Research Applications

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 6-Fluoro-2-iodopyridin-3-ol (CAS No. 214911-10-1).[1][2][] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and detailed methodologies grounded in established laboratory safety principles. The unique trifunctional nature of this heterocyclic compound—possessing a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core—makes it a valuable intermediate in medicinal chemistry, yet also necessitates a nuanced understanding of its reactivity and potential hazards.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridinol that serves as a key building block in organic synthesis.[4] Its utility is largely derived from the orthogonal reactivity of its functional groups, enabling sequential and site-selective modifications. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-I bond, making it amenable to various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 214911-10-1 | [1][] |

| Molecular Formula | C5H3FINO | [1][] |

| Molecular Weight | 238.99 g/mol | [][4] |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich |

| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed container | Sigma-Aldrich |

Hazard Identification and Toxicological Profile

Anticipated GHS Hazard Classifications:

Based on data for analogous compounds, the following GHS classifications are likely applicable:

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

Toxicological Insights:

The toxicity of substituted pyridines can vary significantly with minor structural changes.[5] The presence of a fluorine atom can alter the metabolic stability and potential toxicity of the molecule.[6] Ingestion or significant exposure could potentially affect the nervous system, liver, and kidneys, as observed with pyridine and some of its derivatives.[7][8]

Safe Handling and Storage Protocol

A meticulous approach to handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls:

-

Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9][10]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[11]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields.

-

Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not recommended.[9]

-

Skin and Body Protection: A fully buttoned lab coat should be worn. For larger quantities, consider additional protective clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10]

-

The recommended storage temperature is 2-8°C. Protect from light.

Experimental Workflows: A Practical Guide

The utility of this compound as a synthetic intermediate often involves its participation in cross-coupling reactions. The following section provides a generalized, best-practice workflow for such a reaction, emphasizing safety at each step.

Generalized Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol outlines a typical Suzuki-Miyaura coupling, a common application for 2-iodopyridine derivatives.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired boronic acid partner, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3 or Cs2CO3).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. Slowly and carefully add a quenching agent, such as a saturated aqueous solution of ammonium chloride, to deactivate any remaining reactive species.[12] This step should be performed in the fume hood, as gas evolution may occur.

-

Workup and Purification: Proceed with a standard aqueous workup, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the cross-coupling reaction workflow, emphasizing the integration of safety measures.

Spill Management and First Aid

Spill Response:

-

Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[10] Place the contaminated absorbent in a sealed container for proper disposal.

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

This compound and its waste products should be treated as hazardous chemical waste.

-

Categorization: This compound is a halogenated organic waste.[13]

-

Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.[13]

-

Disposal Route: The primary disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[14]

Logical Workflow for Halogenated Waste Disposal

References

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. 214911-10-1 | this compound - Moldb [moldb.com]

- 4. 6-fluoro-4-iodopyridin-3-ol [myskinrecipes.com]

- 5. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. actylislab.com [actylislab.com]

- 8. Toxicological effects of intravenous administration of pyridine in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]

- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

synthesis pathway for 6-Fluoro-2-iodopyridin-3-ol

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-iodopyridin-3-ol

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of three distinct functional groups on the pyridine core—a fluorine atom, an iodine atom, and a hydroxyl group—makes it a versatile scaffold for the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a handle for cross-coupling reactions to introduce further diversity, and the hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway that sequentially introduces the iodo and fluoro functionalities onto a pyridin-3-ol backbone. The carbon-iodine bond can be disconnected via an electrophilic iodination reaction, leading back to 6-fluoropyridin-3-ol. The synthesis of 6-fluoropyridin-3-ol itself can be envisioned from a more readily available starting material, such as 2-chloro-3-nitropyridine, through a sequence of fluorination, reduction, and diazotization/hydrolysis.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis commences with 2-chloro-3-nitropyridine and proceeds through a four-step sequence involving nucleophilic aromatic substitution, reduction of a nitro group, diazotization followed by hydrolysis, and a final regioselective iodination.

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoro-3-nitropyridine

Rationale: The synthesis begins with the conversion of 2-chloro-3-nitropyridine to 6-fluoro-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, and the use of a phase-transfer catalyst like TDA-1 (tris(3,6-dioxaheptyl)amine) facilitates the reaction with potassium fluoride.

Protocol:

-

To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium fluoride (KF, 2.0 eq) and TDA-1 (0.1 eq).

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-fluoro-3-nitropyridine.

Step 2: Synthesis of 6-Fluoro-3-aminopyridine

Rationale: The nitro group of 6-fluoro-3-nitropyridine is reduced to an amino group using iron powder in the presence of ammonium chloride. This is a classic and efficient method for the reduction of aromatic nitro compounds.

Protocol:

-

To a mixture of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), heat the suspension to reflux.

-

Add a solution of 6-fluoro-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 6-fluoro-3-aminopyridine, which can often be used in the next step without further purification.

Step 3: Synthesis of 6-Fluoropyridin-3-ol

Rationale: The amino group of 6-fluoro-3-aminopyridine is converted to a hydroxyl group via a diazonium salt intermediate. The amine is first treated with sodium nitrite in a strong acid to form the diazonium salt, which is then hydrolyzed by heating in water.[1]

Protocol:

-

Dissolve 6-fluoro-3-aminopyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-fluoropyridin-3-ol.

Step 4: Synthesis of this compound

Rationale: The final step is the regioselective iodination of 6-fluoropyridin-3-ol. The hydroxyl group is an activating ortho-para director in electrophilic aromatic substitution. Iodination is expected to occur at the position ortho to the hydroxyl group (position 2 or 4). Due to steric hindrance from the fluorine at position 6, and the electronic directing effects, iodination at the 2-position is favored. A mixture of iodine and an oxidizing agent such as iodic acid is an effective system for the iodination of activated aromatic rings.[2]

Protocol:

-

To a solution of 6-fluoropyridin-3-ol (1.0 eq) in a mixture of water and acetic acid, add iodine (I₂, 1.1 eq) and iodic acid (HIO₃, 0.4 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield this compound.

Data Summary

| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1 | 2-Chloro-3-nitropyridine | 6-Fluoro-3-nitropyridine | KF, TDA-1 | 70-85 |

| 2 | 6-Fluoro-3-nitropyridine | 6-Fluoro-3-aminopyridine | Fe, NH₄Cl | 85-95 |

| 3 | 6-Fluoro-3-aminopyridine | 6-Fluoropyridin-3-ol | NaNO₂, H₂SO₄ | 60-75 |

| 4 | 6-Fluoropyridin-3-ol | This compound | I₂, HIO₃ | 50-65 |

Yields are estimated based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

The proposed four-step synthesis provides a viable and logical route to this compound from commercially available starting materials. The pathway relies on well-established and robust chemical transformations, offering a practical approach for obtaining this valuable building block for drug discovery and development. The experimental protocols provided are based on established methodologies for similar transformations and can be optimized to achieve higher yields and purity. This guide serves as a foundational resource for researchers aiming to synthesize this compound and its derivatives.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Fluoro-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridinols

6-Fluoro-2-iodopyridin-3-ol is a highly valuable, albeit specialized, building block in modern synthetic and medicinal chemistry. Its structure combines three key features that are highly sought after in the design of bioactive molecules:

-

A Pyridine Core: A ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and modulate physicochemical properties.

-

A Phenolic Hydroxyl Group: Provides a crucial point for hydrogen bonding, acts as a potential metabolic site, and can be a key pharmacophoric element.

-

A Fluorine Substituent: Often introduced to enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding affinity.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the straightforward synthesis of biaryl and heteroaryl structures.[1][2][3] This application note provides a comprehensive guide to the Suzuki coupling of this compound, offering mechanistic insights, detailed protocols, and troubleshooting advice based on established principles for similar heteroaromatic systems.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is critical for optimizing the reaction of a substrate like this compound, which presents unique electronic and steric challenges.

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinol. The C-I bond is significantly weaker and more reactive than C-Br or C-Cl bonds, making 2-iodopyridines excellent substrates for this step.[1][2][6]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, enhancing the transfer rate.[1][7][8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for this compound:

-

Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue and promote the desired catalytic pathway.[5][9]

-

Hydroxyl Group: The acidic proton of the 3-ol can react with strong bases. Therefore, milder inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred over hydroxides to avoid deprotonation and potential side reactions.[10][11]

-

Electronic Effects: The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, but the high reactivity of the C-I bond remains the dominant factor for selective oxidative addition.[6]

Recommended Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Reagents and Conditions

| Component | Role | Recommended Reagent | Stoichiometry (equiv.) | Rationale & Notes |

| Heteroaryl Halide | Electrophile | This compound | 1.0 | The limiting reagent. Ensure high purity for optimal results. |

| Organoboron | Nucleophile | Aryl/Heteroarylboronic Acid | 1.1 - 1.5 | A slight excess ensures complete consumption of the iodide. Pinacol esters can also be used. |

| Palladium Pre-catalyst | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) | Pre-catalysts that generate Pd(0) in situ. Pd₂(dba)₃ is often preferred for its reliability. |

| Ligand | Catalyst Stabilizer | XPhos or SPhos | 0.02 - 0.10 (2-10 mol%) | Bulky, electron-rich biaryl monophosphine ligands are highly effective for heteroaryl couplings.[5][9] |

| Base | Boron Activator | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Moderately strong, non-nucleophilic bases are ideal. K₃PO₄ is often a good first choice.[10][12] |

| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (e.g., 4:1) | ~0.1 M | A polar aprotic solvent with a small amount of water is standard and aids in dissolving the base.[1][13] |

| Temperature | Reaction Rate | 80 - 110 °C | - | Higher temperatures are often required for challenging couplings to ensure reasonable reaction times. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process at least three times to ensure all oxygen is removed.[6]

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure coupled product.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Degassed3. Poor Quality Reagents | 1. Use a different Pd source/ligand (e.g., Pd(PPh₃)₄).2. Ensure thorough degassing of solvents and reaction vessel.3. Use freshly purchased or purified starting materials. |

| Dehalogenation | Premature protonolysis of the Pd-Aryl intermediate. | Use a non-protic solvent system if possible, or ensure the base is not excessively strong. |

| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing procedure. Ensure a strictly inert atmosphere is maintained throughout. |

| Complex Product Mixture | Side reactions due to high temperature or incorrect base. | Lower the reaction temperature. Screen alternative bases (e.g., K₂CO₃, CsF). |

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. youtube.com [youtube.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Sonogashira Coupling of 6-Fluoro-2-iodopyridin-3-ol

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for the successful execution of the Sonogashira coupling using 6-Fluoro-2-iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry and materials science. We present an in-depth analysis of the reaction mechanism, a critical evaluation of key experimental parameters, and two detailed, field-proven protocols: a classic copper-co-catalyzed method and a robust copper-free alternative. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex alkynyl-substituted pyridines.

Introduction: The Strategic Importance of the Substrate

This compound is a highly valuable synthetic intermediate. Its structure presents several strategic features for cross-coupling:

-

Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for the oxidative addition step in palladium-catalyzed couplings, often allowing for mild reaction conditions.[3][4]

-

Electron-Deficient Pyridine Ring: The pyridine nitrogen acts as an electron-withdrawing group, which can influence catalyst kinetics. Nitrogen-containing heterocycles are crucial scaffolds in pharmaceuticals.[5][6]

-

Ortho-Hydroxyl Group: The phenolic -OH group is acidic and can interact with the base or metal catalysts. Its presence necessitates careful selection of the base to ensure deprotonation of both the alkyne and the hydroxyl group without interfering with the catalytic cycle.

-

Fluoro Substituent: The fluorine atom can modulate the electronic properties and metabolic stability of the final product, a common strategy in drug design.

This guide provides the necessary causal insights and procedural details to navigate these structural features and achieve high-yield, reproducible couplings.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[7][8] Understanding this mechanism is critical for rational troubleshooting and optimization.

-

The Palladium Cycle: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from copper to palladium. The final step is reductive elimination, which forms the desired C-C bond, yields the product, and regenerates the active Pd(0) catalyst.[4]

-

The Copper Cycle: In the presence of a base, copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[8] This species is highly reactive and readily participates in the transmetalation step with the palladium complex, facilitating the reaction at milder temperatures than copper-free alternatives.[9]

The primary drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming an undesirable diyne byproduct.[3] Copper-free protocols have been developed to circumvent this issue.[10][11]

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

Caption: General experimental workflow for the Heck coupling reaction.

Application Notes & Protocols: Heck Coupling of 6-Fluoro-2-iodopyridin-3-ol

Introduction: Strategic Importance in Medicinal Chemistry

The 6-fluoro-2-vinylpyridin-3-ol scaffold is a privileged structural motif in modern drug discovery, offering a unique combination of hydrogen bonding capability (hydroxyl group), metabolic stability (fluoro group), and a versatile handle for further functionalization (vinyl group). The parent compound, this compound, is a critical starting material for accessing these high-value derivatives. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, provides the most direct and atom-economical route for the vinylation of this substrate.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of Heck coupling protocols for this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling rational optimization and troubleshooting. The protocols described herein are designed to be robust and reproducible for the synthesis of key pharmaceutical intermediates.

Mechanistic Considerations for a Challenging Substrate

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][4] Understanding this mechanism is paramount to optimizing the reaction for a substrate as electronically complex as this compound. The pyridine ring is inherently electron-deficient, a characteristic amplified by the strongly electron-withdrawing fluorine atom. This electronic nature significantly influences key steps of the catalytic cycle.

The Heck Catalytic Cycle

The generally accepted mechanism involves three primary stages:[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinol. This is typically the rate-determining step. The electron-deficient nature of the pyridine ring can facilitate this step.

-

Olefin Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-Aryl bond.[2][3]

-

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired vinyl product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[3][4]

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Key Parameter Optimization

Success with this substrate requires careful selection of the catalyst system and reaction conditions. The pyridinol moiety can potentially coordinate to the palladium center, and the overall electronic profile demands a tailored approach.

| Parameter | Options & Considerations | Rationale & Field Insights |

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred as a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species by phosphine ligands or amines.[5][6] This avoids handling air-sensitive Pd(0) sources directly. |

| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, dppf | For electron-deficient aryl halides, more electron-donating and bulky phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ can accelerate oxidative addition.[2] However, PPh₃ remains a robust and cost-effective starting point. Bidentate ligands like dppf are also effective.[5] |

| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | An organic amine base like triethylamine (Et₃N) is standard. It is crucial for regenerating the Pd(0) catalyst and neutralizing the HI generated.[4] Inorganic bases can also be used, particularly in phosphine-free systems or with specific solvents. |

| Solvent | DMF, NMP, Acetonitrile, Toluene | Polar aprotic solvents like DMF or NMP are excellent choices as they help to solubilize the catalyst complex and reactants.[5] Acetonitrile is also a common and effective solvent. |

| Temperature | 80 - 120 °C | Higher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid, uniform heating. |

| Additives | TBAC (Tetrabutylammonium chloride) | Phase-transfer catalysts like TBAC can be beneficial, especially in less polar solvents or with inorganic bases. They can help stabilize the catalytic species and promote the anionic pathway of the reaction.[5] |

Detailed Experimental Protocols